molecular formula C5H11N3O2 B15345793 Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one CAS No. 2580-58-7

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B15345793
CAS No.: 2580-58-7
M. Wt: 145.16 g/mol
InChI Key: XWAUFZXBGKOTGL-UHFFFAOYSA-N
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Description

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one is a chemical compound with the molecular formula C7H13N3O2. It is a derivative of triazine, a class of heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of ethylene glycol with cyanuric chloride under basic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired triazine derivative. The reaction conditions often include the use of solvents such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxyl and triazine moieties play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1,3,5-triazin-2(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.

    5-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione: Contains an additional carbonyl group, which alters its reactivity and biological activity.

Uniqueness

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-hydroxyethyl)-1,3,5-triazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c9-2-1-8-3-6-5(10)7-4-8/h9H,1-4H2,(H2,6,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAUFZXBGKOTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)NCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180459
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-58-7
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one
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Record name TETRAHYDRO-5-(2-HYDROXYETHYL)-1,3,5-TRIAZIN-2(1H)-ONE
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